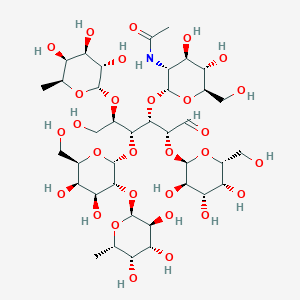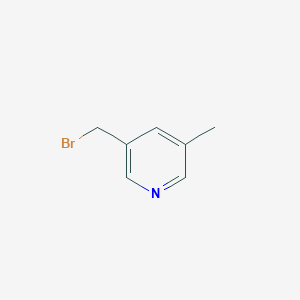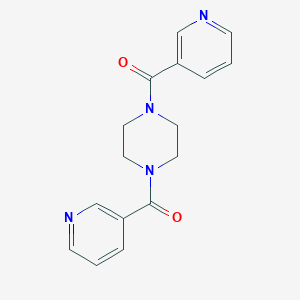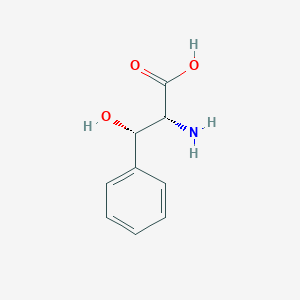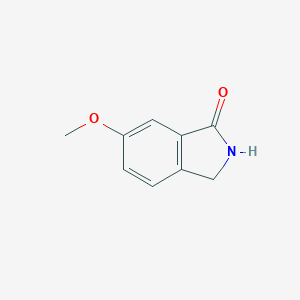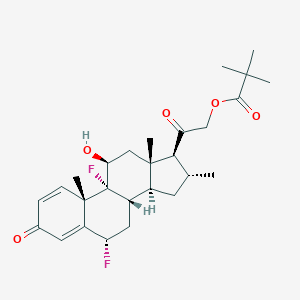
3-Methoxy-2-naphthol
Descripción general
Descripción
3-Methoxy-2-naphthol, also known as 3-methoxynaphthalene-2-ol or 3-methoxy-1-naphthol, is an organic compound with a molecular formula of C10H10O2. It is a colorless to pale yellow liquid with a characteristic odor, and is soluble in organic solvents, including alcohols, ethers, and acetone. This compound has a wide range of applications in both scientific research and in manufacturing. In scientific research, this compound is used as a reagent for the synthesis of a variety of compounds, as well as for the determination of the structure of various compounds. It is also used in biochemical and physiological studies, as well as in laboratory experiments. In manufacturing, this compound is used as an intermediate in the production of dyes, pharmaceuticals, and fragrances.
Aplicaciones Científicas De Investigación
Subheading Application in Selective Catalysis
The compound 3-Methoxy-2-naphthol, a derivative of 2-naphthol, plays a crucial role in the field of catalysis. Specifically, it has been utilized in the selective engineering of solid base catalysis. Research shows that it's an essential intermediate in the production of naproxen, a widely used non-steroidal, anti-inflammatory, analgesic, and antipyretic drug. The study highlights the use of dimethyl carbonate as a greener agent for the catalytic methylation of 2-naphthol. This process involves catalysts based on calcined-hydrotalcite supported on hexagonal mesoporous silica, showcasing high conversion and selectivity rates. The research not only demonstrates the compound's pivotal role in catalysis but also its contribution to green chemistry by utilizing eco-friendly agents (Yadav & Salunke, 2013).
Electrochemical Applications
Subheading Role in Anodic Oxidation Processes
In electrochemistry, this compound is significant in anodic oxidation processes. Studies indicate its involvement in the anodic oxidation of 4-methoxy-1-naphthol, where it facilitates the production of various products, including dimers. The reaction mechanism, including the [3+2] cycloaddition, was thoroughly investigated, underscoring the compound's versatility in electrochemical reactions and its potential for creating diverse chemical products (El‐Seedi, Yamamura, & Nishiyama, 2002).
Structural Chemistry and Material Science
Subheading Insights into Molecular Structure and Interactions
The compound's importance extends to structural chemistry and material science, particularly in understanding molecular structures and interactions. Research has detailed the structure of 4-methoxy-1-naphthol, demonstrating how intermolecular O-H...O hydrogen bonds and π-π stacking interactions form simple chains in its crystal structure. This study provides valuable insights into the molecular arrangements and interactions of such compounds, contributing to our understanding of material properties at the molecular level (Marciniak & Różycka-Sokołowska, 2009).
Mecanismo De Acción
Target of Action
3-Methoxy-2-naphthol is primarily used in the synthesis of a naphthoate ester, which can act like a dopamine D4 antagonist . The dopamine D4 receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a target for drugs which treat schizophrenia and Parkinson’s disease.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that it can interact with certain enzymes and proteins in the process of synthesizing a naphthoate ester
Cellular Effects
Given its role in the synthesis of a dopamine D4 antagonist, it may influence cell function by modulating dopamine signaling pathways
Molecular Mechanism
It is known to be involved in the synthesis of a naphthoate ester, which can act as a dopamine D4 antagonist This suggests that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Propiedades
IUPAC Name |
3-methoxynaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTNTIRIRIPZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171723 | |
| Record name | 2-Naphthalenol, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18515-11-2 | |
| Record name | 3-Methoxy-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18515-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenol, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018515112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenol, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main oxidative reactions 3-methoxy-2-naphthol undergoes?
A1: this compound can undergo various oxidative transformations depending on the oxidant used:
- Ferric chloride: Leads to dimerization, forming 1,1′-binaphthol. []
- Lead tetra-acetate: Primarily yields the 1,1-diacetate and the corresponding 1,2-quinone. []
Q2: How does the presence of a methoxy group at the 3-position influence the oxidation of 2-naphthol?
A2: Comparing the oxidation of 2-naphthol and this compound reveals the impact of the methoxy group:
- 2-naphthol oxidizes to 1,1′-bi-2-naphtho-4,4′-quinone with ferricyanide [] and (R)-(+)-1,1′-bi-2-naphthol with a chiral ruthenium complex photocatalyst. []
- This compound forms 1,1′-binaphthol with ferric chloride [] and (R)-(+)-1,1′-bi-3-methoxy-2-naphthol with the same chiral ruthenium photocatalyst as 2-naphthol. []
Q3: Are there any asymmetric synthesis methods available for this compound derivatives?
A3: Yes, a novel photocatalytic asymmetric synthesis method has been developed using a chiral ruthenium complex, M(C3)-Δ-[Ru(menbpy)3]2+ [menbpy = 4,4′-di(1R,2S,5R)-(–)-menthoxycarbonyl-2,2′-bipyridine]. This method allows for the synthesis of (R)-(+)-1,1′-bi-3-methoxy-2-naphthol from this compound with high enantioselectivity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



